Benzyl (cyanomethyl)carbamate
Overview
Description
Benzyl (cyanomethyl)carbamate is an organic compound with the molecular formula C10H10N2O2. It is known for its applications in organic synthesis and as a protecting group in various chemical reactions. The compound is characterized by its benzyl group attached to a cyanomethylcarbamate moiety, making it a versatile intermediate in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl (cyanomethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with aminoacetonitrile under basic conditions. The reaction typically proceeds at room temperature and yields the desired product after purification .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency. The use of catalysts and solvents is carefully controlled to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: Benzyl (cyanomethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives with different functional groups.
Reduction: Reduction reactions can convert the cyanomethyl group to an amine, yielding benzyl (aminomethyl)carbamate.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products Formed: The major products formed from these reactions include various benzyl carbamate derivatives, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .
Scientific Research Applications
Benzyl (cyanomethyl)carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzyl (cyanomethyl)carbamate involves its ability to act as a protecting group, temporarily masking reactive sites on molecules to prevent unwanted reactions. This allows for selective functionalization of other parts of the molecule. The compound can be removed under specific conditions, revealing the protected functional group for further reactions .
Comparison with Similar Compounds
Benzyl chloroformate: Used as a reagent in the synthesis of benzyl (cyanomethyl)carbamate.
Aminoacetonitrile: Another precursor in the synthesis of this compound.
N-Cbz-aminoacetonitrile: A similar compound with a carbobenzoxy group instead of a cyanomethyl group.
Uniqueness: this compound is unique due to its dual functionality as both a protecting group and a synthetic intermediate. Its ability to undergo a variety of chemical reactions makes it a valuable tool in organic synthesis .
Biological Activity
Benzyl (cyanomethyl)carbamate is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and insecticidal properties, as well as its mechanisms of action and synthesis methods.
Structural Characteristics
This compound is characterized by the presence of a benzyl group linked to a cyanomethyl carbamate moiety. Its molecular formula is , and it has a molecular weight of approximately 190.20 g/mol. The cyano group contributes to its reactivity and biological activity, making it a candidate for various pharmacological applications.
1. Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Studies have shown that derivatives of carbamate compounds can effectively inhibit the growth of various bacterial strains. For instance, certain analogs have demonstrated significant activity against pathogens such as Staphylococcus aureus and Escherichia coli, indicating the potential for development as an antibacterial agent.
2. Anticancer Properties
Research indicates that this compound may possess anticancer properties. Compounds with similar structures have been documented to inhibit tumor cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For example, certain derivatives have shown efficacy against leukemia cells by disrupting critical signaling pathways involved in cancer cell survival .
Case Study: Anticancer Activity
A study evaluated the antiproliferative effects of related carbamate derivatives on human cancer cell lines, revealing that modifications in the structure significantly influenced their potency. The introduction of electron-withdrawing groups enhanced the anticancer activity, suggesting that this compound could be optimized for improved efficacy .
3. Insecticidal Activity
This compound has also been investigated for its insecticidal properties. Similar carbamates are known to exhibit significant activity against various insect larvae, including those of Aedes aegypti and Musca domestica. The mode of action typically involves the inhibition of acetylcholinesterase, leading to neurotoxic effects in target insects .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as acetylcholinesterase in insects or specific kinases in cancer cells.
- Cell Cycle Disruption : It can induce cell cycle arrest in cancer cells, preventing proliferation.
- Apoptosis Induction : Certain structural features promote apoptosis in malignant cells through mitochondrial pathways.
Synthesis Methods
The synthesis of this compound typically involves several chemical reactions:
- Formation of Carbamate : The initial step often includes the reaction between benzyl alcohol and cyanomethyl isocyanate.
- Substitution Reactions : Further modifications can introduce various substituents to enhance biological activity.
- Purification : The final product is purified using techniques such as column chromatography to obtain high purity suitable for biological testing.
Comparative Analysis with Related Compounds
Compound Name | Biological Activity | Unique Features |
---|---|---|
This compound | Antimicrobial, Anticancer | Contains a cyanomethyl group |
Benzyl N-(2-cyanoethyl)carbamate | Limited documentation | Similar structure with different substitution |
5-Cyano-N-benzoyl Carbamate | Potentially higher reactivity | Cyano substituent enhances reactivity |
Properties
IUPAC Name |
benzyl N-(cyanomethyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c11-6-7-12-10(13)14-8-9-4-2-1-3-5-9/h1-5H,7-8H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUXKEFDAGQPQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30288213 | |
Record name | Benzyl Cyanomethylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30288213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3589-41-1 | |
Record name | 3589-41-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54758 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzyl Cyanomethylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30288213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(Benzyloxycarbonyl)-2-aminoacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.